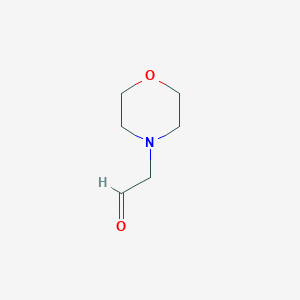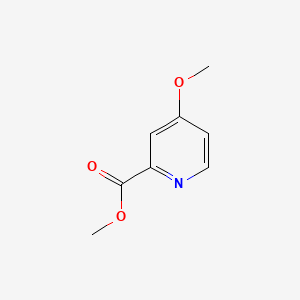
3-Morpholin-4-ylpropanohydrazide
Overview
Description
3-Morpholin-4-ylpropanohydrazide, also known as MPHP, is a synthetic compound. It has a molecular weight of 173.21 g/mol .
Molecular Structure Analysis
The molecular formula of 3-Morpholin-4-ylpropanohydrazide is C7H15N3O2 . The InChI string is InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) . The Canonical SMILES is C1COCCN1CCC(=O)NN .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Morpholin-4-ylpropanohydrazide include a molecular weight of 173.21 g/mol, XLogP3-AA of -1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 3, Exact Mass of 173.116426730 g/mol, Monoisotopic Mass of 173.116426730 g/mol, Topological Polar Surface Area of 67.6 Ų, Heavy Atom Count of 12, Formal Charge of 0, and Complexity of 146 .Scientific Research Applications
Neuroscience: LRRK2 Kinase Inhibition for Parkinson’s Disease
3-Morpholin-4-ylpropanohydrazide has been identified as a potent inhibitor of the LRRK2 kinase, which is genetically linked to Parkinson’s disease (PD). The compound has shown promise in preclinical profiling for its selectivity and ability to penetrate the brain, potentially offering a new therapeutic avenue for PD treatment .
Biochemistry: Enzyme-Linked Immunosorbent Assay (ELISA)
In biochemistry, this compound is utilized in the development of ELISA techniques. Its properties facilitate the detection of specific proteins or antibodies, making it a valuable tool for diagnostic and research applications in immunology and infectious diseases .
Pharmacology: Drug Development and Optimization
Pharmacologically, 3-Morpholin-4-ylpropanohydrazide is involved in the synthesis of novel drug candidates. Its structural characteristics are beneficial in enhancing the pharmacokinetic profiles of new drugs, contributing to the optimization of therapeutic agents .
Medicinal Chemistry: Heterocyclic Compound Synthesis
In medicinal chemistry, this compound is part of a class of heterocyclic compounds that are crucial for synthesizing a wide range of therapeutic agents. Its versatility in forming stable heterocyclic frameworks is instrumental in the discovery of new medications .
Materials Science: Smart Polymer Development
3-Morpholin-4-ylpropanohydrazide plays a role in the creation of smart polymers. These responsive materials are capable of changing their properties in response to environmental stimuli, which has applications in catalysis, microsystem technology, and material science .
Chemical Engineering: Process Optimization
Lastly, in chemical engineering, the compound is used to improve process optimization techniques. Its stability under various conditions makes it suitable for use in simulations and modeling, aiding in the development of more efficient chemical processes .
Mechanism of Action
Target of Action
A related compound, 3-{4-[(1e)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline, has been found to interact with integrin alpha-l .
Biochemical Pathways
It’s worth noting that related compounds have been linked to the leucine-rich repeat kinase 2 (lrrk2) pathway, which is associated with parkinson’s disease .
properties
IUPAC Name |
3-morpholin-4-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXMRKFJWOESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364760 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpropanohydrazide | |
CAS RN |
59737-33-6 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)












